molecular formula C8H7IN4 B040322 5-Iodoquinazoline-2,4-diamine CAS No. 119584-76-8

5-Iodoquinazoline-2,4-diamine

Cat. No. B040322
M. Wt: 286.07 g/mol
InChI Key: SUZLYYOTNUWNLR-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

2-Fluoro-6-iodobenzonitrile (700 mg; 2.83 mmol) is dissolved in dimethylacetamide (5 mL) with guanidine carbonate (766 mg; 4.25 mmol). The vessel is purged with N2, sealed, and heated to 165° C. for 5 hours. After cooling to room temperature, the reaction mixture is placed in the freezer overnight. The precipitate which has formed is removed by filtration and purified by recrystallization from 50% EtOH/water. The resulting solids are filtered and dried at room temperature to yield 158 mg of 5-iodoquinazoline-2,4-diamine.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].C(=O)(O)O.[NH2:15][C:16]([NH2:18])=[NH:17]>CC(N(C)C)=O>[I:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]2[C:3]=1[C:4]([NH2:5])=[N:17][C:16]([NH2:18])=[N:15]2 |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)I
Name
Quantity
766 mg
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel is purged with N2
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
is placed in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate which has formed
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from 50% EtOH/water
FILTRATION
Type
FILTRATION
Details
The resulting solids are filtered
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NC(=NC2=CC=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.